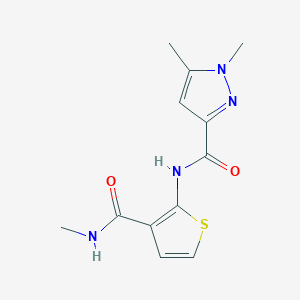

1,5-dimethyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1,5-dimethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-7-6-9(15-16(7)3)11(18)14-12-8(4-5-19-12)10(17)13-2/h4-6H,1-3H3,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYYAFJJEASVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=C(C=CS2)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiophene ring and subsequent functionalization to achieve the desired carboxamide group. Common reagents used in these reactions include hydrazines, thiophene derivatives, and various carboxylating agents. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Industrial methods may also incorporate advanced techniques like microwave-assisted synthesis or high-throughput screening to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain substituents on the pyrazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in halogenated or alkylated products.

Scientific Research Applications

Structure and Composition

The molecular formula of 1,5-dimethyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide is , with a molecular weight of 278.33 g/mol. The compound consists of:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Carboxamide Group : Contributing to its reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, enabling chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary research indicates potential efficacy against various cancer cell lines, making it a candidate for further pharmacological studies.

Medicine

Due to its unique chemical structure, this compound is being explored as a potential drug candidate . Its interactions with specific molecular targets could lead to therapeutic effects in treating diseases such as cancer or infections. Ongoing research is focused on elucidating its mechanisms of action and optimizing its pharmacological profiles.

Industry

In industrial applications, this compound is utilized in the development of new materials. Its stability and reactivity make it suitable for creating polymers or coatings that require specific chemical properties.

Anticancer Research

A study published in 2024 evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound showed promising results against several pathogenic microorganisms. The compound demonstrated effective inhibition of bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to trigger signaling cascades.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural variations among pyrazole-3-carboxamide derivatives lie in the substituents on the pyrazole core and the attached aromatic/heterocyclic rings. Below is a comparative analysis of select analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Heterocyclic Diversity : The target compound features a thiophene ring substituted with a methylcarbamoyl group, distinguishing it from analogs like 4k (bromothiophene) and 6b (fluorophenyl). The thiophene moiety in the target may enhance π-π stacking interactions compared to bulkier naphthyl groups in 5g .

Steric Considerations: Compounds like 5g and 4k incorporate bulky substituents (naphthyl, di-tert-butylphenol), which may hinder binding in sterically constrained biological targets compared to the more compact thiophene-based target compound .

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, critical for crystal packing and biological interactions, are influenced by substituents. The methylcarbamoyl group in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), similar to the aminosulfonyl group in 4k . In contrast, halogenated analogs like 4k (bromo) or 6b (fluoro) rely more on halogen bonding or hydrophobic interactions.

Crystallographic data for related compounds (e.g., ) were likely obtained using SHELX software, a standard for small-molecule refinement . The target compound’s crystal structure would require similar analysis to confirm its hydrogen-bonding network and conformation.

Biological Activity

1,5-Dimethyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS Number: 1013783-78-2) is a synthetic organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 278.33 g/mol. Its structure features a pyrazole ring substituted with dimethyl groups and a thiophene moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂S |

| Molecular Weight | 278.33 g/mol |

| CAS Number | 1013783-78-2 |

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to significant biological effects such as:

- Antimicrobial Activity : Potential efficacy against various bacterial strains.

- Anticancer Properties : Indications of cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, the structural similarities suggest a potential for similar activity.

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives against carcinoma cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like Cisplatin.

| Compound | IC50 (μM) against Liver Carcinoma | IC50 (μM) against Lung Carcinoma |

|---|---|---|

| This compound | TBD | TBD |

| Cisplatin | 3.78 | 6.39 |

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and evaluated their biological activities. The study highlighted that compounds with similar structures to this compound demonstrated promising anticancer properties, suggesting further investigation into this specific compound could yield valuable insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-dimethyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide?

- Methodology :

- Step 1 : Condensation of 1,5-dimethylpyrazole-3-carboxylic acid with thiophene-2-amine derivatives using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours .

- Step 2 : Introduction of the methylcarbamoyl group via carbodiimide-mediated amidation with methylamine in THF, monitored by TLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | EDCI/HOBt, DMF | 60–75 | ≥95% |

| 2 | DCC, methylamine | 50–65 | ≥90% |

Q. How is the molecular structure of this compound validated?

- Techniques :

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) to confirm substituent positions and amide bond formation .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: 305.3 g/mol) .

- Elemental Analysis : C, H, N, S percentages within ±0.3% of theoretical values .

Q. What preliminary biological activities have been reported for this compound?

- Assays :

- Enzyme Inhibition : IC50 determination against kinases (e.g., JAK2) using fluorescence-based assays .

- Antimicrobial Screening : Agar diffusion tests against S. aureus and E. coli (MIC values: 8–32 µg/mL) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methods :

- X-ray Diffraction : Single-crystal analysis (Mo-Kα radiation, SHELXL for refinement) to determine bond lengths (e.g., C=O: 1.23 Å) and dihedral angles between pyrazole and thiophene rings .

- Hydrogen Bonding : Graph set analysis (Etter’s formalism) to identify intermolecular interactions (e.g., N–H···O=C motifs) using Mercury CSD .

Q. What strategies address contradictory bioactivity data across studies?

- Approach :

- Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., ATP-lite for kinase inhibition) .

- Metabolite Interference : Use LC-MS to identify degradation products in cell culture media .

Q. How can molecular docking predict target interactions for this compound?

- Protocol :

- Protein Preparation : Retrieve kinase structures (PDB: 4HVD) and optimize protonation states with MOE .

- Docking Simulations : Glide SP/XP scoring to rank binding poses, focusing on hydrogen bonds with hinge regions (e.g., Glu903 in JAK2) .

- Validation : Compare docking scores (ΔG: −8.5 kcal/mol) with experimental IC50 values to refine QSAR models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.